molecular formula C24H20N4O2 B11203488 2'-amino-5-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-5-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11203488
M. Wt: 396.4 g/mol
InChI Key: XDAIBTHKRWSCGJ-UHFFFAOYSA-N
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Description

2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of an indole derivative with a quinoline derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as DNA, enzymes, and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-amino-5-methyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a promising candidate for various applications in medicinal chemistry and biological research .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2'-amino-5-methyl-2,5'-dioxo-1'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C24H20N4O2/c1-14-10-11-18-16(12-14)24(23(30)27-18)17(13-25)22(26)28(15-6-3-2-4-7-15)19-8-5-9-20(29)21(19)24/h2-4,6-7,10-12H,5,8-9,26H2,1H3,(H,27,30)

InChI Key

XDAIBTHKRWSCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23C(=C(N(C4=C3C(=O)CCC4)C5=CC=CC=C5)N)C#N

Origin of Product

United States

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